N-butyl-2-formyl-5-hydroxymethyl-pyrrole
Description
Properties
CAS No. |
29813-42-1 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-butyl-5-(hydroxymethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO2/c1-2-3-6-11-9(7-12)4-5-10(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 |
InChI Key |
FNDGDKSOMNMMLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC=C1C=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrrole Derivatives
Structural and Functional Group Analysis
The table below compares N-butyl-2-formyl-5-hydroxymethyl-pyrrole with structurally related compounds from the evidence:
Key Observations:
- Electrophilic Reactivity: The formyl group at C2 in the target compound distinguishes it from amide- or ester-substituted pyrroles (e.g., compounds 6, 10, 13n–p), which exhibit nucleophilic or hydrogen-bonding tendencies .
- Steric Effects: The N-butyl chain introduces steric bulk, which may reduce enzymatic degradation compared to smaller N-substituents (e.g., methyl or phenyl groups) .
Data Tables for Key Comparisons
Table 1: Substituent Effects on Reactivity and Solubility
| Compound Type | Substituent Position | Electronic Effect | Solubility (Relative) |
|---|---|---|---|
| This compound | C2, C5, N1 | Electron-withdrawing (formyl) | High (hydroxymethyl) |
| N-Phenylpyrrole (6, 10) | N1, C3/C2 | Electron-donating (amide) | Moderate |
| Oxazole-Pyrroles (13n–p) | C4, C5 | Electron-withdrawing (ester) | Low |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-butyl-2-formyl-5-hydroxymethyl-pyrrole?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , which introduces formyl groups to pyrrole derivatives under controlled conditions (e.g., using POCl₃ and DMF) . Base-assisted cyclization of hydroxy-pyrrolidinone precursors is another route, where reaction parameters like temperature (60–80°C) and solvent polarity (e.g., ethanol or THF) are critical for yield optimization . Purification often involves column chromatography or recrystallization .
Q. Which analytical techniques are employed to characterize This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the substitution pattern and stereochemistry. For example, the formyl group typically resonates at δ 9.5–10.0 ppm in ¹H-NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (<5 ppm error) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O–H stretch at ~3400 cm⁻¹) .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer : The formyl group (-CHO) is highly electrophilic, enabling nucleophilic additions (e.g., with amines or alcohols). The hydroxymethyl group (-CH₂OH) can undergo oxidation (to -COOH) or act as a hydrogen-bond donor, affecting solubility and intermolecular interactions . Stability studies under varying pH and temperature are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Temperature Control : Elevated temperatures (70–90°C) accelerate cyclization but may promote side reactions; kinetic monitoring via TLC or HPLC is advised .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency, while ethanol improves cyclization yields .
- Catalyst Screening : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) can modulate reaction pathways. For example, AlCl₃ increases electrophilicity in formylation steps .
Q. What challenges arise in interpreting NMR data for this compound, and how can they be resolved?
- Methodological Answer : Signal overlap in crowded regions (e.g., δ 6.5–8.0 ppm for pyrrole protons) complicates assignment. Strategies include:
- 2D NMR Techniques : HSQC and HMBC correlate ¹H and ¹³C signals to resolve adjacent substituents .
- Deuterium Exchange : The hydroxymethyl group’s -OH proton disappears upon D₂O addition, simplifying spectra .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aiding ambiguous peak assignments .
Q. Are there computational methods to predict the compound’s stability or reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvents (e.g., water vs. DMSO) .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- QSPR Models : Relate structural descriptors (e.g., logP, polar surface area) to stability under oxidative or thermal stress .
Data Contradiction and Mechanistic Analysis
Q. How can conflicting reports about the compound’s reactivity be resolved?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., competing oxidation vs. cyclization) often stem from subtle differences in conditions. To address this:
- Design of Experiments (DoE) : Systematic variation of parameters (pH, solvent, catalyst loading) identifies critical factors .
- Isotopic Labeling : Tracing ¹³C or ²H in the formyl group clarifies mechanistic pathways .
- In Situ Spectroscopy : Real-time IR or Raman monitors intermediate species during reactions .
Q. What strategies mitigate degradation during storage or handling?
- Methodological Answer :
- Stability Screening : Store the compound under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of the hydroxymethyl group .
- Lyophilization : Freeze-drying aqueous solutions preserves integrity better than solvent evaporation .
- Additive Screening : Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) reduce metal-catalyzed degradation .
Tables for Key Data
| Analytical Technique | Key Observations | Reference |
|---|---|---|
| ¹H-NMR | Formyl proton: δ 9.8 ppm; Hydroxymethyl: δ 4.5 ppm | |
| HRMS | [M+H]⁺ = 223.1214 (calc. 223.1209) | |
| FTIR | C=O stretch: 1695 cm⁻¹; O–H stretch: 3380 cm⁻¹ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
